4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
Description
Properties
IUPAC Name |
4-amino-2-anilino-5-(3,4-dichlorobenzoyl)thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-13-7-6-10(8-14(13)20)16(24)17-15(22)12(9-21)18(25-17)23-11-4-2-1-3-5-11/h1-8,23H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJUHAEGPRAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the anilino group: Aniline or its derivatives are introduced via nucleophilic substitution reactions.
Addition of the dichlorobenzoyl group: The dichlorobenzoyl moiety is incorporated through acylation reactions.
Final modifications: The amino and cyano groups are introduced through appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: (crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro or cyano groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical reactivity: The compound’s functional groups determine its reactivity in various chemical reactions.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 338959-74-3
- Molecular Formula : C₁₈H₁₁Cl₂N₃OS
- Molecular Weight : 388.28 g/mol
- Structure: A thiophene core substituted with amino, anilino, 3,4-dichlorobenzoyl, and carbonitrile groups.
Applications : Marketed for pharmaceutical research, though specific biological targets or mechanisms remain undisclosed .
Structural and Functional Analogues
4-Bromo-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
- CAS: Not provided.
- Formula : C₇H₃BrClF₃O₄S₂
- Molecular Weight : 387.58 g/mol
- Key Substituents : Bromo, chlorosulfonyl, trifluoromethyl, and methyl ester.
- Electron-withdrawing trifluoromethyl and chlorosulfonyl groups enhance electrophilic reactivity, making this derivative more suited for coupling reactions in synthesis .
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
- CAS: Not provided.
- Formula : C₁₆H₁₄N₆OS₂
- Molecular Weight : 371.1 g/mol
- Key Features : Pyrazole core with thiadiazole-thioether and carbonitrile substituents.
- Demonstrated synthetic efficiency (68.92% yield) and characterized melting point (191.8°C) and NMR data, suggesting robust crystallinity and purity .
3,4-Dichlorobenzyl Chloride
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural Insights : Thiophene derivatives generally exhibit planar aromaticity, but pyrazole-based analogs (e.g., 2.1.2) offer greater conformational flexibility, impacting binding affinity in drug design .
Recommendations :
Biological Activity
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile (CAS: 338959-74-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHClNOS
Molar Mass: 388.28 g/mol
Structural Characteristics: The compound features a thiophene ring, which is known for its diverse biological activities, and an aniline moiety that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile exhibit significant anticancer properties. For instance, derivatives with thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study demonstrated that a related thiophene derivative exhibited an IC value of 15 µM against human breast cancer cells (MCF-7). The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity.
Research Findings:
In vitro assays indicated that certain thiophene derivatives could inhibit AChE with IC values ranging from 5 µM to 10 µM. Molecular docking studies suggested strong binding affinity to the active site of AChE, which could enhance cholinergic signaling in the brain .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests showed that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activities of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile can be attributed to several mechanisms:
- Apoptosis Induction: Through ROS generation and mitochondrial dysfunction.
- Enzyme Inhibition: Specifically targeting AChE and potentially other enzymes involved in metabolic pathways.
- Antimicrobial Action: Disruption of bacterial cell membranes or inhibition of vital metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
